4-{4-[(1Z)-1-{(2Z)-[4-(dipropylamino)benzylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine
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Overview
Description
4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features multiple functional groups, including a triazole ring, an oxadiazole ring, and a dipropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides.
Introduction of the Oxadiazole Ring: This step may involve the reaction of a suitable hydrazide with a nitrile oxide.
Attachment of the Dipropylamino Group: This can be done through nucleophilic substitution reactions using dipropylamine and a suitable leaving group on the aromatic ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or hydrazine moieties.
Reduction: Reduction reactions could target the azole rings or the imine linkages.
Substitution: The aromatic rings and triazole moiety may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or hydrazines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of novel polymers or as a building block for supramolecular structures.
Biology and Medicine
Biological Probes: Use in the development of fluorescent probes or other diagnostic tools.
Industry
Chemical Sensors: Application in the development of sensors for detecting specific analytes.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE would depend on its specific application. In a pharmaceutical context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
- **4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
Uniqueness
The uniqueness of 4-{4-[(1Z)-1-[(2Z)-2-{[4-(DIPROPYLAMINO)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-5-METHYL-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H27N9O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[4-[(Z)-N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-C-methylcarbonimidoyl]-5-methyltriazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C20H27N9O/c1-5-11-28(12-6-2)17-9-7-16(8-10-17)13-22-23-14(3)18-15(4)29(27-24-18)20-19(21)25-30-26-20/h7-10,13H,5-6,11-12H2,1-4H3,(H2,21,25)/b22-13-,23-14- |
InChI Key |
CDNRPBAJFKYWRY-SJZPPUTKSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N\N=C(\C)/C2=C(N(N=N2)C3=NON=C3N)C |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NN=C(C)C2=C(N(N=N2)C3=NON=C3N)C |
Origin of Product |
United States |
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